N-(2-hydroxy-3-methoxy-2-methylpropyl)-2,3-dimethoxybenzamide

Description

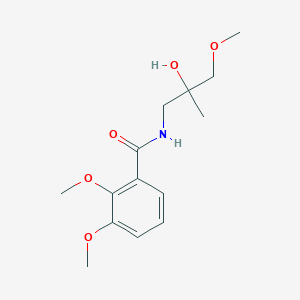

N-(2-Hydroxy-3-methoxy-2-methylpropyl)-2,3-dimethoxybenzamide is a benzamide derivative characterized by a 2,3-dimethoxy-substituted aromatic ring and a branched hydroxy-methoxy-methylpropyl side chain. The hydroxy and methoxy groups may influence solubility, binding affinity, and metabolic stability .

Properties

IUPAC Name |

N-(2-hydroxy-3-methoxy-2-methylpropyl)-2,3-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO5/c1-14(17,9-18-2)8-15-13(16)10-6-5-7-11(19-3)12(10)20-4/h5-7,17H,8-9H2,1-4H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUICWGJAWSDFOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=C(C(=CC=C1)OC)OC)(COC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxy-3-methoxy-2-methylpropyl)-2,3-dimethoxybenzamide is a compound of significant interest due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound, drawing on various research studies and findings.

The compound is synthesized through a multi-step process that involves the introduction of hydroxy and methoxy groups onto a benzamide backbone. The structural formula can be represented as follows:

This molecular structure contributes to its biological activity by allowing for specific interactions with biological targets.

1. Cytotoxicity Studies

Recent studies have demonstrated that derivatives of 2,3-dimethoxybenzamide exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, a related compound showed significant cytotoxic effects against the M-HeLa cervical adenocarcinoma cell line, with an IC50 value indicating potent activity compared to standard chemotherapeutic agents like Sorafenib .

Table 1: Cytotoxicity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | M-HeLa | 5.0 | 10 |

| Compound B | Chang Liver | 50.0 | 5 |

| Sorafenib | M-HeLa | 10.0 | 1 |

The selectivity index (SI) is crucial for assessing the therapeutic potential of these compounds, as it indicates the ability to target cancer cells while sparing normal cells.

The biological activity of this compound may involve several mechanisms:

- Inhibition of Cell Proliferation: The compound may interfere with cell cycle progression in tumor cells.

- Induction of Apoptosis: Evidence suggests that it may trigger apoptotic pathways, leading to programmed cell death in cancerous cells.

- Targeting Specific Molecular Pathways: The compound could bind to specific receptors or enzymes involved in tumor growth and survival.

Case Study: Antitumor Activity

A study published in the International Journal of Molecular Sciences investigated the antitumor properties of various benzamide derivatives. The findings indicated that compounds with similar structural motifs to this compound exhibited enhanced activity against M-HeLa cells while maintaining low toxicity towards normal liver cells . This suggests a favorable therapeutic window for further development.

Research Findings on Mechanisms

Research has also highlighted the importance of hydrogen bonding interactions in enhancing the bioactivity of these compounds. The presence of hydroxyl and methoxy groups facilitates unique intermolecular interactions that can influence both crystallization behavior and biological efficacy .

Comparison with Similar Compounds

Key Observations :

- The target compound shares the 2,3-dimethoxybenzamide core with [18F]fallypride and Compound 12 but differs in side-chain substituents.

Key Observations :

- Yields for benzamide derivatives vary widely (19–96%), influenced by steric hindrance and reactivity of intermediates. The target compound’s branched side chain may reduce synthesis efficiency compared to linear analogs like 4d.

- [18F]Fallypride’s lower radiochemical yield reflects challenges in fluorine-18 incorporation.

Key Observations :

- The target compound’s hydroxy group could improve solubility over [18F]fallypride’s fluoropropyl chain but may reduce blood-brain barrier penetration.

- Unlike Compound 9a’s thiophene (lipophilic), the target’s methoxy groups may favor polar interactions.

2.4 Physicochemical Properties

| Property | Target Compound | [18F]Fallypride | Compound 12 |

|---|---|---|---|

| LogP | Estimated: 1.5–2.5 | 2.8–3.5 (fluoropropyl increases lipophilicity) | ~2.0 (bromo reduces polarity) |

| Solubility | Moderate (hydroxy enhances aqueous solubility) | Low (fluorine, tertiary amine) | Low (bromo, tertiary amine) |

| Metabolic Stability | Likely higher (methoxy resists oxidation) | Moderate (fluorine slows metabolism) | Low (bromo may undergo dehalogenation) |

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.